molecular formula C10H16F2O2 B1455990 Ethyl 2-(2,2-difluorocyclohexyl)acetate CAS No. 1035559-58-0

Ethyl 2-(2,2-difluorocyclohexyl)acetate

Cat. No. B1455990
CAS RN: 1035559-58-0
M. Wt: 206.23 g/mol
InChI Key: METPEYIWWISPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of EDFCA consists of a cyclohexyl ring with two fluorine atoms attached to one of the carbons. An ethyl acetate group is also attached to the same carbon . The molecular weight of EDFCA is 206.23 g/mol.

Scientific Research Applications

Cancer Research

Ethyl 2-(2,2-difluorocyclohexyl)acetate has been studied for its potential use in cancer research, particularly in the treatment of non-small cell lung cancer (NSCLC). A study found that this compound could attenuate the malignant biological behaviors of NSCLC by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This suggests that Ethyl 2-(2,2-difluorocyclohexyl)acetate could be a promising candidate for the development of new therapeutic strategies for NSCLC .

Chemical Reaction Studies

This compound has also been used in experimental studies of chemical reactions. For instance, it has been used in the saponification of ethyl acetate. The effect of volume flow rate on reactor performance and pressure drop was investigated using different reactor systems . This kind of research can provide valuable insights into the optimization of chemical processes .

Chromatography and Mass Spectrometry

Ethyl 2-(2,2-difluorocyclohexyl)acetate can be used in chromatography and mass spectrometry, which are analytical techniques used to separate, identify, and quantify components in a mixture . These techniques are widely used in various fields, including pharmaceuticals, environmental monitoring, and food analysis .

Biopharma Production

This compound may also have applications in biopharma production . Biopharmaceuticals are medical drugs produced using biotechnology, and they include a wide range of products such as vaccines, blood components, and gene therapies .

Safety Research

Ethyl 2-(2,2-difluorocyclohexyl)acetate can be used in safety research . This involves studying the safety profiles of various compounds, understanding their toxicological effects, and developing methods to mitigate any potential risks .

Life Science Research

Lastly, this compound can be used in life science research . This is a broad field that encompasses many areas of biology, including genetics, biochemistry, molecular biology, and cell biology .

properties

IUPAC Name

ethyl 2-(2,2-difluorocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O2/c1-2-14-9(13)7-8-5-3-4-6-10(8,11)12/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPEYIWWISPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,2-difluorocyclohexyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.